Z-Cyclopentyl-AP4

Description

Historical Context of L-AP4 Analogs as Pharmacological Tools

The development of specific pharmacological tools has been instrumental in dissecting the complex roles of mGluR subtypes in the CNS. L-AP4, discovered as a potent agonist for group III mGluRs, served as a foundational compound for understanding the function of this receptor group researchgate.netnih.gov. While L-AP4 exhibits activity across multiple group III subtypes (mGluR4, mGluR6, mGluR8), its selectivity is not absolute, with lower potency at mGluR7 acnp.orgnih.govscholaris.ca. The initial studies utilizing L-AP4 provided crucial insights into the inhibitory modulation of synaptic transmission mediated by group III mGluRs, often through presynaptic mechanisms that reduce glutamate (B1630785) release inmed.frfrontiersin.orgcapes.gov.br.

The limitations in L-AP4's subtype selectivity spurred the development of a new generation of L-AP4 analogs. These analogs were designed to offer improved specificity for individual group III mGluR subtypes, thereby enabling more precise investigations into their distinct physiological and pathological roles. Compounds like (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) emerged as selective agonists, showing a pronounced preference for mGluR8 over mGluR4 nih.gov. The pursuit of greater selectivity and nuanced pharmacological profiles led to the creation of compounds like Z-Cyclopentyl-AP4, which represented a significant advancement in the pharmacological toolkit for group III mGluR research biocrick.comtocris.com.

Rationale for Conformationally Constrained Ligands like this compound

The structural flexibility of endogenous neurotransmitters, such as glutamate, can lead to interactions with multiple receptor subtypes or different binding modes. To overcome the challenge of achieving high subtype selectivity, researchers have focused on designing conformationally constrained analogs of known ligands news-medical.netmdpi.com. Conformationally constrained ligands are molecules whose three-dimensional structure is restricted, often by incorporating cyclic elements or specific chemical modifications, to mimic a particular bioactive conformation of the natural ligand news-medical.netmdpi.com.

In the context of glutamate receptor research, conformationally constrained ligands can offer several advantages:

Enhanced Subtype Selectivity: By pre-organizing the ligand into a specific shape that complements the binding site of a particular receptor subtype, selectivity can be significantly improved news-medical.netmdpi.com. This reduces off-target interactions and allows for a clearer interpretation of experimental results.

Increased Binding Affinity: A ligand that is already in a conformation favorable for binding can exhibit higher affinity for its target receptor compared to a more flexible analog mdpi.com.

Modulation of Efficacy: Conformational constraints can also influence the intrinsic efficacy of a ligand, affecting whether it acts as a full agonist, partial agonist, or antagonist.

This compound is a prime example of a conformationally constrained analog of L-AP4 biocrick.comtocris.com. By incorporating a cyclopentyl ring into the structure, this compound adopts a more rigid conformation compared to the flexible butyric acid chain of L-AP4. This structural modification was rationally designed to enhance its interaction with specific group III mGluR subtypes, particularly demonstrating a higher potency at mGluR4 compared to mGluR8 and exhibiting no activity at mGluR7 biocrick.comtocris.com. This improved selectivity makes this compound a valuable tool for investigating the specific functions of mGluR4 in various physiological processes, such as synaptic transmission in the lateral olfactory tract-piriform cortex pathway biocrick.com.

Data Tables

Table 1: Pharmacological Profile of this compound at Group III mGluRs

| Receptor Subtype | EC50 (μM) | Relative Potency | Activity | Reference |

| mGluR4 | 49 | High | Agonist | biocrick.comtocris.com |

| mGluR8 | 124 | Moderate | Agonist | biocrick.comtocris.com |

| mGluR7 | >1000 | None | Agonist | biocrick.comtocris.com |

Note: EC50 values represent the concentration of the compound required to elicit 50% of the maximal response. "No activity" indicates that the compound did not elicit a significant response at tested concentrations.

Table 2: Inhibition of Synaptic Activity by this compound

| Synaptic Pathway | IC50 (μM) | Reference |

| Lateral Perforant Pathway (LPP) | 130 | biocrick.comtocris.com |

| Medial Perforant Pathway (MPP) | 1859 | biocrick.comtocris.com |

Note: IC50 values represent the concentration of the compound required to inhibit synaptic activity by 50%.

Compound List

this compound

L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid)

(S)-3,4-DCPG ((S)-3,4-Dicarboxyphenylglycine)

L-glutamate

L-CCG-I ((2S,3S,4S)-α-(carboxycyclopropyl)glycine)

PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide)

LY341495

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionate)

NMDA (N-methyl-d-aspartate)

(R,S)-DHPG ((R,S)-3,5-dihydroxyphenylglycine)

MAP4 ((S)-2-Amino-2-methyl-4-phosphonobutanoic acid)

CPPG ((RS)-α-Cyclopropyl-4-phosphonophenylglycine)

L-SOP (L-serine-O-phosphate)

ACPD (1-aminocyclopentane-1,3-dicarboxylate)

DCG-IV ((2S,1'S,2'S)-2-(2'-carboxycyclopropyl)glycine)

t-ADA (trans-1-amino-1,3-cyclopentanedicarboxylic acid)

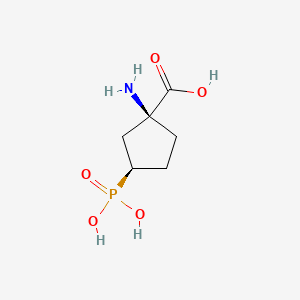

Structure

3D Structure

Properties

Molecular Formula |

C6H12NO5P |

|---|---|

Molecular Weight |

209.14 g/mol |

IUPAC Name |

(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H12NO5P/c7-6(5(8)9)2-1-4(3-6)13(10,11)12/h4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t4-,6+/m1/s1 |

InChI Key |

HBLKDQXEUJOJPR-XINAWCOVSA-N |

Isomeric SMILES |

C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N |

Canonical SMILES |

C1CC(CC1P(=O)(O)O)(C(=O)O)N |

Origin of Product |

United States |

Pharmacological Characterization of Z Cyclopentyl Ap4

Agonist Profile and Orthosteric Ligand Properties

Z-Cyclopentyl-AP4 functions as an orthosteric agonist, directly binding to the glutamate (B1630785) recognition site on group III mGluRs. nih.gov As an analog of L-AP4, the prototypical group III mGluR agonist, this compound shares the characteristic of being highly selective for this receptor group over other mGluRs and ionotropic glutamate receptors. nih.gov Group III mGluRs, including mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly G-protein coupled receptors linked to the inhibition of adenylyl cyclase. nih.gov The activation of these receptors by agonists like this compound typically leads to a reduction in neurotransmitter release at presynaptic terminals.

Subtype Selectivity within Group III mGluRs

A key feature of this compound is its differential activity across the various subtypes of group III mGluRs, exhibiting a clear preference for mGluR4 over mGluR8 and a lack of activity at mGluR7.

Research has demonstrated that this compound is more potent at mGluR4 than at mGluR8. tocris.com Specifically, its EC50 values are reported to be 49 µM at mGluR4 and 124 µM at mGluR8. tocris.com In stark contrast, this compound shows no activity at the mGluR7 subtype. tocris.comnih.gov This selectivity profile distinguishes it from the parent compound, L-AP4, which has broader activity across mGluRs 4, 6, and 8, albeit with lower potency at mGluR7. nih.gov

The quantitative differences in the potency of this compound at group III mGluR subtypes are summarized in the table below. The data highlights its preferential activation of mGluR4.

| Receptor Subtype | EC50 (µM) | Activity |

| mGluR4 | 49 | Agonist |

| mGluR8 | 124 | Agonist |

| mGluR7 | No Activity | - |

Modulatory Interactions with Allosteric Ligands

The pharmacological activity of this compound can be significantly influenced by allosteric modulators, which bind to a site on the receptor distinct from the orthosteric agonist binding site.

Positive allosteric modulators (PAMs) enhance the response of a receptor to its orthosteric agonist. N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a known selective PAM of mGluR4. pnas.org When co-applied with this compound, PHCCC potentiates its activity specifically at mGluR4. nih.gov This potentiation manifests as both an increase in the potency and the efficacy of this compound at this receptor subtype. nih.gov

Studies have shown that in the presence of 10µM PHCCC, the EC50 of this compound at mGluR4 is significantly reduced from 49.13 ± 10.86 µM to 14.5 ± 5.1 µM, representing a 3.39-fold increase in potency. nih.gov Furthermore, the maximal efficacy of this compound at mGluR4 is increased by 49.73% in the presence of PHCCC. nih.gov In contrast, PHCCC does not potentiate the response of this compound at mGluR8. nih.gov The table below illustrates the modulatory effect of PHCCC on this compound's potency.

| Receptor Subtype | Agonist | EC50 (µM) |

| mGluR4 | This compound | 49.13 ± 10.86 |

| mGluR4 | This compound + 10µM PHCCC | 14.5 ± 5.1 |

| mGluR8 | This compound | 124.9 ± 21 |

| mGluR8 | This compound + 10µM PHCCC | 85 ± 9.7 |

The interaction between this compound and PHCCC serves to enhance the receptor selectivity and functional specificity of the orthosteric agonist. By selectively potentiating the activity of this compound at mGluR4, PHCCC effectively transforms this compound into a highly selective mGluR4 agonist. nih.gov This combination allows for the activation of mGluR4 at concentrations of this compound that have no effect on mGluR7 or mGluR8. nih.gov This enhanced selectivity is crucial for pharmacological studies aiming to isolate the physiological and pathological roles of the mGluR4 subtype.

Molecular and Cellular Mechanisms Mediating Z Cyclopentyl Ap4 Effects

Receptor Binding and Activation Dynamics

The activation of mGluR4 by Z-Cyclopentyl-AP4 is a dynamic process initiated by precise molecular interactions at the receptor's binding site, leading to significant structural rearrangements of the receptor protein.

Molecular Interactions with the Orthosteric Binding Site of mGluR4

This compound exerts its effects by binding to the orthosteric site of the mGluR4 receptor. nih.govnih.gov This binding site is the same location where the endogenous ligand, glutamate (B1630785), binds. The mGluR4 receptor, like other mGluRs, possesses a large, extracellular N-terminal domain known as the Venus flytrap (VFT) domain, which is where the orthosteric binding site is located. nih.gov

As an analog of L-AP4, this compound mimics the structure of glutamate, allowing it to fit within this binding pocket. tocris.comnih.gov The selectivity of this compound for mGluR4 over other group III receptors, such as mGluR7 and mGluR8, stems from subtle differences in the amino acid residues that constitute the binding pocket across these receptor subtypes. tocris.comnih.gov Its constrained cyclic structure likely optimizes its interaction with the specific topology of the mGluR4 binding site. nih.gov

Table 1: Receptor Activity Profile of this compound

| Receptor Subtype | Activity | Potency (EC₅₀) |

|---|---|---|

| mGluR4 | Agonist | 49 µM |

| mGluR8 | Agonist | 124 µM |

This data is derived from studies on cloned rat receptors and indicates the concentration required to elicit a half-maximal response. tocris.com

Conformational Changes Induced Upon Ligand Binding

The binding of an agonist like this compound to the VFT domain is the critical first step in receptor activation. nih.gov mGluRs exist as dimers, and the binding of the agonist induces a significant conformational change. nih.gov This change involves the two lobes of the VFT domain closing around the ligand, akin to a flytrap closing on its prey. nih.gov

This initial closure of the VFT domain triggers a subsequent rearrangement in the orientation of the two subunits of the receptor dimer. nih.gov This movement is transmitted from the extracellular VFT domain, through a cysteine-rich domain, to the seven-transmembrane (heptahelical) domain embedded within the cell membrane. nih.gov The rearrangement of the transmembrane helices alters the intracellular face of the receptor, enabling it to interact with and activate intracellular signaling partners, specifically G-proteins. nih.govnih.gov

G-Protein Coupling and Downstream Effector Systems

Upon activation by this compound, mGluR4 engages specific intracellular G-proteins, initiating a signaling cascade that modulates key effector enzymes and second messenger concentrations.

Gi/Go Protein-Mediated Signaling Pathways

Metabotropic glutamate receptor 4 is a member of the G-protein-coupled receptor (GPCR) superfamily and couples specifically to the Gi/Go family of heterotrimeric G-proteins. nih.gov These proteins are termed "inhibitory" due to their primary downstream effects. The activated mGluR4 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated G-protein. nih.gov

This process involves the receptor promoting the release of guanosine (B1672433) diphosphate (B83284) (GDP) from the Gα subunit (Gαi or Gαo) and facilitating the binding of guanosine triphosphate (GTP). youtube.com The binding of GTP to the Gα subunit causes its activation and subsequent dissociation from the Gβγ dimer. youtube.com Both the Gαi/o-GTP subunit and the free Gβγ dimer are now active signaling molecules that can interact with and modulate the activity of various downstream effector proteins. nih.gov

Regulation of Adenylyl Cyclase Activity

A primary target of the activated Gαi/o subunit is the enzyme adenylyl cyclase. nih.govnih.gov The interaction of Gαi/o-GTP with adenylyl cyclase inhibits the enzyme's activity. plos.org Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). nih.gov

Therefore, the activation of mGluR4 by this compound leads to a reduction in the intracellular synthesis of cAMP. nih.gov This decrease in cAMP levels has significant consequences for cellular function, as cAMP is a critical activator of Protein Kinase A (PKA). nih.gov By lowering cAMP, the this compound-mGluR4 pathway effectively reduces PKA activity and the subsequent phosphorylation of its target proteins. nih.gov

Impact on Presynaptic Neurotransmitter Release Mechanisms

Group III mGluRs, including mGluR4, are predominantly located on presynaptic terminals of neurons. nih.gov Their activation serves as a key feedback mechanism to modulate the release of neurotransmitters. nih.gov The signaling cascade initiated by this compound directly interfaces with the machinery of neurotransmitter release.

The inhibition of neurotransmitter release is a hallmark of group III mGluR activation and is mediated by the actions of the dissociated G-protein subunits. nih.govmdpi.com

Gβγ Subunit Action: The free Gβγ dimer can directly bind to voltage-gated calcium channels (VGCCs) located on the presynaptic membrane. This interaction inhibits the opening of these channels in response to an arriving action potential. mdpi.com The resulting decrease in calcium influx into the presynaptic terminal is a primary mechanism for reducing neurotransmitter release, as calcium entry is the essential trigger for the fusion of synaptic vesicles with the cell membrane. youtube.comyoutube.com

Gαi/o Subunit Action: The inhibition of the adenylyl cyclase/cAMP pathway by the Gαi/o subunit can also contribute to the modulation of neurotransmitter release, albeit often considered a more modulatory role. Changes in the phosphorylation state of proteins involved in the synaptic vesicle cycle can alter the efficiency of vesicle docking and fusion. nih.govnih.gov

By activating this presynaptic inhibitory pathway, this compound effectively reduces the release of neurotransmitters, such as glutamate, from the presynaptic neuron, thereby dampening synaptic transmission at specific neural circuits. tocris.com

Modulation of Voltage-Gated Calcium Channels

This compound, through its agonistic activity on group III mGluRs, particularly mGluR4 and mGluR8, plays a significant role in regulating the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels (VGCCs) at the presynaptic terminal. nih.gov The activation of these G-protein coupled receptors initiates a signaling cascade that leads to the inhibition of VGCC activity, thereby reducing neurotransmitter release. nih.gov

Group III mGluRs are coupled to inhibitory G-proteins (Gi/o). nih.gov Upon activation by an agonist like this compound, the G-protein dissociates into its Gα and Gβγ subunits. The Gβγ subunit complex directly interacts with presynaptic VGCCs. nih.gov This binding of Gβγ to the calcium channel reduces its conductance, meaning fewer calcium ions can enter the presynaptic terminal when an action potential arrives. nih.gov This reduction in Ca²⁺ influx is a critical step in the modulation of synaptic strength, as calcium entry is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.

| Receptor Subtype | Agonist | Effector Pathway | Impact on VGCCs | Reference |

| mGluR4 | This compound | Gi/o protein activation | Inhibition via Gβγ subunit binding | nih.gov |

| mGluR8 | This compound | Gi/o protein activation | Inhibition via Gβγ subunit binding | nih.gov |

Alterations in Synaptic Vesicle Dynamics

The influence of this compound extends to the intricate process of synaptic vesicle cycling. By activating presynaptic group III mGluRs, the compound can indirectly affect the machinery responsible for the release of neurotransmitters. The reduction in presynaptic Ca²⁺ levels, as detailed above, is a primary driver of these alterations.

Beyond the modulation of calcium channels, the activation of group III mGluRs by this compound can also interfere more directly with the presynaptic release apparatus. nih.gov While the precise molecular interactions are still under investigation, it is understood that components of the G-protein signaling pathway can interact with proteins of the SNARE complex, which are essential for vesicle fusion. This interference can lead to a decrease in the efficiency of the synaptic vesicle fusion process, independent of the reduction in calcium influx.

| Compound | Target Receptor(s) | Primary Effect | Consequence for Synaptic Vesicles | Reference |

| This compound | mGluR4, mGluR8 | Presynaptic inhibition | Reduced probability of fusion and neurotransmitter release | nih.govtocris.com |

Neurophysiological and Circuit Level Investigations Utilizing Z Cyclopentyl Ap4

In Vitro Electrophysiological Methodologies

Electrophysiological recordings from acute brain slices provide a controlled environment to assess the functional consequences of Z-Cyclopentyl-AP4 on neuronal activity.

Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

Whole-cell patch-clamp recordings are a cornerstone technique for directly measuring the electrical properties of individual neurons. In studies investigating this compound, these recordings have been performed on pyramidal cells within brain regions such as the piriform cortex (PC). The preparation of acute brain slices typically involves dissecting the brain, rapidly cooling it to slow metabolic activity, and then slicing the tissue. Subsequently, the slices are incubated in artificial cerebrospinal fluid (ACSF) at physiological temperature (35–37°C) to allow neurons to recover their normal physiological functions before recording frontiersin.orgyoutube.comprecisionary.com.

During these recordings, this compound has been assessed for its impact on neuronal intrinsic properties. For instance, in piriform cortex pyramidal cells, this compound (100 µM) did not induce significant alterations in input resistance, maintaining values at 101.7 ± 1.4% of baseline (P = 0.83, n = 5) nih.gov. Input resistance, a measure of a neuron's response to current injection, is typically determined by analyzing the slope of the voltage-current (I-V) relationship derived from hyperpolarizing current pulses researchgate.netelifesciences.org.

Field Excitatory Postsynaptic Potential (fEPSP) Analysis

Field excitatory postsynaptic potentials (fEPSPs) are extracellularly recorded synaptic responses that reflect the summed activity of a population of neurons. These recordings are commonly used to assess changes in synaptic strength and transmission.

In studies examining the Schaffer collateral-CA1 synapse in the hippocampus, this compound (50 µM) did not elicit significant reductions in fEPSP slopes, either when applied alone or in combination with the mGluR4 positive allosteric modulator PHCCC, in slices from both neonatal and adult rats nih.gov. In contrast, investigations at the lateral olfactory tract (LOT)-piriform cortex (PC) synapse demonstrated that this compound (100 µM) induced a modest reduction in synaptic transmission, with recorded fEPSP amplitudes at 87.4 ± 2.7% of baseline (P < 0.05, n = 5) nih.gov. The related agonist L-AP4 has shown a concentration-dependent inhibition of synaptic transmission at this same synapse, with an EC50 of 473 nM nih.govnih.gov.

Assessment of Synaptic Transmission Inhibition

This compound functions as a Group III mGlu receptor agonist, with a notable selectivity profile. It exhibits higher potency at mGluR4 (EC50 = 49 µM) and mGluR8 (EC50 = 124 µM) compared to mGluR7, at which it shows no activity biocrick.comrndsystems.comtocris.comnih.gov.

At the LOT-PC synapse, the inhibitory effects of this compound were significantly enhanced by the presence of PHCCC, a positive allosteric modulator (PAM) for mGluR4 nih.govbiocrick.com. Specifically, when applied at 100 µM in conjunction with 30 µM PHCCC, this compound reduced synaptic transmission to 50.3 ± 7.8% of baseline (P < 0.05, n = 5) nih.gov. This potentiation by PHCCC suggests a critical role for mGluR4 in mediating the observed synaptic inhibition. In cell line studies, PHCCC potentiated the effects of this compound on mGluR4, reducing its EC50 from 49.13 ± 10.86 µM to 14.5 ± 5.1 µM (p<0.01), while having a less pronounced effect on mGluR8 nih.gov.

Table 1: this compound Potency at Group III mGluRs

| mGluR Subtype | EC50 (µM) (without PHCCC) | EC50 (µM) (with PHCCC) |

| mGluR4 | 49.13 ± 10.86 | 14.5 ± 5.1 |

| mGluR8 | 124.9 ± 21 | 85 ± 9.7 |

| mGluR7 | No activity | No activity |

Data are presented as mean ± SEM where available, derived from cell line studies nih.govbiocrick.comrndsystems.comtocris.com.

Table 2: Effect of this compound on LOT-PC Synaptic Transmission

| Compound Application | Effect on Synaptic Transmission (% of baseline) | Statistical Significance (vs. baseline) |

| 100 µM this compound | 87.4 ± 2.7% | P < 0.05 (n=5) |

| 100 µM this compound + 30 µM PHCCC | 50.3 ± 7.8% | P < 0.05 (n=5) |

Data represent the percentage of baseline excitatory postsynaptic current (EPSC) amplitude from studies on rat brain slices nih.gov.

Studies on Neuronal Excitability and Input Resistance

Studies investigating neuronal excitability often measure parameters such as input resistance, rheobase, and action potential characteristics. In the context of this compound's effects on piriform cortex pyramidal cells, it was observed that the compound did not significantly alter input resistance values (101.7 ± 1.4% of baseline, P = 0.83, n = 5) nih.gov. This suggests that its primary modulatory actions on synaptic transmission in this region are not mediated by widespread changes in the passive electrical properties of the postsynaptic neurons. General methods for assessing neuronal excitability involve injecting current pulses to evoke action potentials and measuring parameters like the voltage-current relationship to determine input resistance researchgate.netelifesciences.orgbiorxiv.org.

Regional and Pathway-Specific Modulation

The research has highlighted the specific impact of this compound on particular neural pathways, notably the lateral olfactory tract-piriform cortex circuit.

Lateral Olfactory Tract-Piriform Cortex Synapse Investigations

The piriform cortex (PC) serves as a primary olfactory processing center, receiving input via the lateral olfactory tract (LOT) from the olfactory bulb nih.govnih.govbiocrick.comtmc.edu. This region is known for its plasticity and involvement in olfactory perception, as well as its susceptibility to seizures nih.govnih.govbiocrick.com. Pharmacological and immunohistochemical studies have confirmed the presence of various metabotropic glutamate (B1630785) receptors, including Group III mGluRs, within the PC nih.govnih.govbiocrick.com.

Electrophysiological investigations using whole-cell patch-clamp recordings from PC pyramidal cells have demonstrated that Group III mGluR agonists, such as L-AP4 and this compound, modulate synaptic transmission at the LOT-PC synapse nih.govnih.govbiocrick.com. L-AP4, a broad Group III agonist, inhibits transmission with an EC50 of 473 nM nih.govnih.gov. This compound, considered a more selective agonist for mGluR4, also exerts inhibitory effects on synaptic transmission at this synapse nih.govbiocrick.com. As detailed previously, these inhibitory actions are significantly potentiated by the mGluR4 PAM, PHCCC, suggesting a key role for mGluR4 in this pathway nih.govnih.govbiocrick.com. The findings collectively indicate that both mGluR4 and mGluR8 contribute to the L-AP4-induced inhibition of synaptic transmission within the LOT-PC circuit nih.govbiocrick.com.

Schaffer Collateral-CA1 Synapse in Hippocampal Research

In the hippocampus, Group III mGluRs are known to mediate a presynaptic inhibition of synaptic transmission at the Schaffer collateral-CA1 (SC-CA1) synapse in rats biocrick.comnih.gov. Previous studies using the broad Group III agonist L-AP4 demonstrated that while low concentrations reduced synaptic transmission in neonatal rat hippocampal slices, higher concentrations were required to elicit a similar effect in adult slices biocrick.comnih.gov. This suggested a developmental shift in the sensitivity or involvement of Group III mGluR subtypes.

Investigations specifically employing this compound at the SC-CA1 synapse revealed that this compound, at a concentration of 50 µM, did not significantly alter synaptic transmission in either neonatal or adult hippocampal slices nih.gov. Furthermore, the presence of PHCCC, a selective allosteric potentiator of mGluR4, did not enhance the effects of this compound at this synapse in either age group nih.gov. These findings suggest that mGluR4, despite this compound's higher potency for it in cell-based assays, is unlikely to be the primary Group III mGluR subtype mediating presynaptic inhibition at the SC-CA1 synapse. Instead, evidence points towards mGluR7 and mGluR8 as the more likely candidates involved in regulating transmission at this specific hippocampal pathway biocrick.comnih.gov.

Table 1: Effects of this compound on SC-CA1 Synaptic Transmission

| Condition | Neonatal (% of Predrug) | Adult (% of Predrug) |

| 50 µM this compound | 95.6 ± 3.8 | 94.5 ± 0.5 |

| 50 µM this compound + 30 µM PHCCC | 90.0 ± 4.8 | 95.4 ± 1.0 |

Data are presented as mean ± SEM and represent the percentage of predrug evoked field excitatory postsynaptic potential (fEPSP) amplitude nih.gov.

Retinal and Other CNS Region Studies

Beyond the hippocampus, this compound has been investigated in other CNS regions, including the retina and the lateral olfactory tract-piriform cortex (LOT-PC) pathway. In the mouse retina, studies examining amacrine cells indicated that this compound could block ON inhibition when mGluR8 was experimentally reduced, suggesting a role for mGluR4 in this context nih.gov.

In the LOT-PC synapse, Group III mGluRs, activated by L-AP4, are known to inhibit synaptic transmission researchgate.netnih.govnih.gov. Research has shown that this compound, acting as a selective mGluR4 agonist, also suppresses synaptic transmission in this pathway, particularly when potentiated by PHCCC researchgate.netnih.gov. Specifically, in the absence of PHCCC, 100 µM this compound resulted in a modest reduction of synaptic transmission (87.4 ± 2.7% of baseline), but this effect was significantly amplified in the presence of 30 µM PHCCC, reducing transmission to 50.3 ± 7.8% of baseline nih.gov. This potentiation by PHCCC underscores the role of mGluR4 in modulating transmission at the LOT-PC synapse.

Table 2: Effects of this compound on LOT-PC Synaptic Transmission

| Condition | % of Baseline |

| 100 µM this compound | 87.4 ± 2.7 |

| 100 µM this compound + 30 µM PHCCC | 50.3 ± 7.8 |

Data are presented as mean ± SEM and represent the percentage of baseline evoked synaptic transmission nih.gov.

Developmental Neuropharmacology Studies

The role of Group III mGluRs in modulating synaptic transmission exhibits developmental plasticity, with this compound contributing to understanding these age-dependent changes.

Age-Dependent Regulation of Synaptic Transmission by Group III mGluRs

Studies examining the SC-CA1 synapse have highlighted a shift in the predominant Group III mGluR subtypes involved in synaptic transmission regulation across postnatal development biocrick.comnih.gov. While L-AP4's effects are more pronounced at lower concentrations in neonates, suggesting a role for high-affinity receptors like mGluR8, its effects in adults require higher concentrations, implicating lower-affinity receptors such as mGluR7 biocrick.comnih.gov. The lack of potentiation of this compound by PHCCC at the SC-CA1 synapse across both neonatal and adult stages indicates that mGluR4 does not play a significant role in this specific hippocampal circuit's age-dependent modulation of synaptic transmission nih.gov.

Differential Effects in Neonatal versus Adult Tissue Models

Table 3: this compound Potency at Group III mGluRs

| Receptor | EC50 (µM) |

| mGluR4 | 49.13 ± 10.86 |

| mGluR8 | 124.9 ± 21 |

| mGluR7 | No activity |

Values represent the concentration of this compound required to elicit 50% of the maximal response in cell-based assays tocris.comnih.gov.

Mentioned Compounds:

this compound

L-AP4 (L-2-amino-4-phosphonobutyrate)

PHCCC (mGluR4 positive allosteric modulator)

DCPG ((S)-3,4-DCPG)

LY341495 (mGluR antagonist)

AMN082 (mGluR7 agonist)

Z Cyclopentyl Ap4 As a Research Tool for Functional Elucidation

Probing the Specific Contributions of mGluR4 in Complex Neural Circuits

Metabotropic glutamate (B1630785) receptor 4 is strategically located within key neural circuits, including the basal ganglia, hippocampus, and cerebellum, where it modulates synaptic transmission. nih.govpatsnap.com Its expression is particularly dense in corticostriatal pathways, which are critical for motor control and procedural learning. nih.govnih.gov Research indicates that mGluR4 is expressed in approximately 73% of the vesicular glutamate transporter 1 (vGluT1)-positive terminals that originate from the cortex and project to the striatum. nih.gov

The use of Z-Cyclopentyl-AP4 enables researchers to selectively activate mGluR4 in these complex circuits. By applying this agonist and observing the subsequent changes in neuronal activity and neurotransmitter release, scientists can map the specific contributions of mGluR4. For instance, studies have shown that activation of presynaptic mGluR4 at corticostriatal synapses can reduce glutamate release, thereby modulating the excitatory drive onto striatal projection neurons. nih.govnih.gov This modulatory role is particularly relevant to the indirect pathway of the basal ganglia, as mGluR4-positive terminals preferentially form synapses with dopamine (B1211576) D1 receptor-negative spines, which are characteristic of indirect pathway neurons. nih.gov This selective modulation suggests a critical role for mGluR4 in balancing the activity of the direct and indirect pathways, a function with significant implications for motor control.

Dissecting Presynaptic versus Postsynaptic Modulatory Roles

A fundamental question in neuroscience is whether a receptor's function is mediated at the presynaptic terminal, influencing neurotransmitter release, or at the postsynaptic membrane, modulating the response to that neurotransmitter. Group III mGluRs, including mGluR4, are known to be located almost exclusively at presynaptic sites. biorxiv.org Immuno-electron microscopy studies have confirmed this, demonstrating that over 80% of mGluR4-immunoreactive structures in the striatum are unmyelinated axons and axon terminals. nih.govnih.gov

This compound is instrumental in functionally confirming this anatomical localization. In electrophysiological experiments, the application of this compound typically leads to a reduction in the amplitude of evoked excitatory postsynaptic potentials (EPSPs). To determine if this effect is presynaptic, researchers often analyze paired-pulse facilitation (PPF), a form of short-term plasticity sensitive to changes in release probability. An increase in the PPF ratio following agonist application is a strong indicator of a presynaptic mechanism, as it suggests a lower initial probability of neurotransmitter release. By using this compound to induce such changes, investigators can confidently attribute the modulatory effects of mGluR4 activation to a presynaptic locus of action, thereby dissecting its role from potential postsynaptic effects. jneurosci.org

Investigating the Physiological Significance of Distinct Group III mGluR Subtypes

The group III mGluR family comprises mGluR4, mGluR6, mGluR7, and mGluR8. nih.gov These subtypes often exhibit overlapping expression patterns in the central nervous system, making it challenging to assign specific physiological functions to each one. oup.com For example, both mGluR4 and mGluR7 are found on presynaptic terminals in the hippocampus and striatum. nih.govbiorxiv.org The challenge is compounded by the fact that the prototypical group III agonist, L-AP4, activates mGluR4, mGluR6, and mGluR8 with similar potency. nih.gov

This is where the moderate selectivity of this compound becomes a significant experimental advantage. It exhibits higher potency for mGluR4 compared to mGluR8 and has no activity at mGluR7. tocris.com This pharmacological profile allows researchers to preferentially activate mGluR4, thereby helping to distinguish its physiological roles from those of other co-expressed group III subtypes. nih.gov For instance, by comparing the effects of this compound with a highly selective mGluR8 agonist like (S)-3,4-DCPG, researchers can parse the specific contributions of each receptor to the modulation of synaptic transmission in a given neural pathway. nih.govnih.gov This comparative pharmacology is essential for understanding the unique physiological significance of each group III mGluR subtype.

| Compound | Selectivity Profile | Receptor Target(s) |

|---|---|---|

| This compound | mGluR4 > mGluR8, No activity at mGluR7 | mGluR4, mGluR8 |

| L-AP4 | mGluR4,6,8 > mGluR7 | mGluR4, mGluR6, mGluR7, mGluR8 |

| (S)-3,4-DCPG | mGluR8 >> mGluR4/6 | mGluR8 |

| AMN082 | Highly selective for mGluR7 | mGluR7 |

Advanced Research Perspectives and Methodological Innovations

Integration with Optogenetic and Chemogenetic Manipulations for Circuit Dissection

While Z-Cyclopentyl-AP4 is a chemical modulator rather than an optogenetic or chemogenetic tool, its precise pharmacological profile makes it an ideal complement to these genetic manipulation techniques for dissecting neural circuits. Optogenetics and chemogenetics allow for cell-type-specific activation or inhibition of neural activity using light or exogenous ligands, respectively. The integration of this compound with these methods provides a multi-faceted approach to circuit analysis. Researchers can employ optogenetic or chemogenetic strategies to manipulate specific neuronal populations or pathways and then use this compound to pharmacologically confirm the involvement of mGluR4 or mGluR8 in the observed effects. For instance, if optogenetic stimulation of a pathway leads to a particular outcome, applying this compound can help determine if that outcome is mediated by the specific mGluR subtypes it targets. This synergy allows for a more robust validation of findings and a deeper understanding of how glutamatergic signaling, via specific mGluR subtypes, contributes to circuit function and behavior. The development of such selective chemical tools represents a methodological innovation that enhances the power of genetic approaches in circuit dissection.

High-Throughput Screening Platforms for Ligand Discovery and Target Validation

High-throughput screening (HTS) platforms are indispensable for the discovery of novel therapeutic agents and for validating the functional roles of molecular targets. This compound itself is a product of ligand discovery efforts, likely stemming from rational design or screening based on the known properties of L-AP4. Its characterized potency and selectivity for mGluR4 over mGluR8 and mGluR7 make it a valuable tool for target validation within HTS paradigms. For example, in screens aimed at identifying new modulators of Group III mGluRs, this compound can serve as a reference compound or a positive control. Furthermore, its ability to selectively activate mGluR4, especially when potentiated by allosteric modulators like PHCCC, allows researchers to validate whether mGluR4 is indeed the primary mediator of a particular physiological response in complex biological systems. This validation is crucial for drug development, ensuring that efforts are focused on therapeutically relevant targets. The availability of well-characterized selective ligands like this compound is a methodological innovation that underpins the efficiency and accuracy of modern drug discovery and target validation processes.

Mechanistic Studies of this compound in Diverse Preclinical Models

This compound functions as a potent agonist for Group III metabotropic glutamate (B1630785) receptors (mGluRs), demonstrating a marked preference for mGluR4 over mGluR8, with no significant activity observed at mGluR7 biocrick.comtocris.comnih.govrndsystems.com. This selectivity is a key feature that distinguishes it from its parent compound, L-AP4, which activates both mGluR4 and mGluR8 at lower concentrations biocrick.comnih.gov. Mechanistic studies have revealed that this compound selectively inhibits synaptic activity in various neural pathways. For instance, it exhibits an IC50 of 130 µM in the lateral perforant pathway and a significantly higher IC50 of 1859 µM in the medial perforant pathway, highlighting its differential effects based on anatomical location and receptor expression biocrick.comtocris.comrndsystems.com.

Research investigating the lateral olfactory tract-piriform cortex (LOT-PC) synapse has demonstrated that this compound, as a selective mGluR4 agonist, can inhibit synaptic transmission biocrick.comnih.gov. Crucially, these inhibitory effects are significantly potentiated by the presence of PHCCC, a positive allosteric modulator (PAM) selective for mGluR4 biocrick.comnih.gov. This potentiation provides strong evidence that mGluR4 plays a substantial role in mediating the observed inhibition of synaptic transmission at this synapse, underscoring the utility of this compound in dissecting the functional contributions of specific mGluR subtypes biocrick.comnih.gov. Studies have also explored the role of Group III mGluRs in the Schaffer collateral-CA1 (SC-CA1) synapse, suggesting that their effects on synaptic transmission can be developmentally regulated nih.gov. While L-AP4's effects at this synapse are known to vary between neonatal and adult rats, the precise role and developmental profile of this compound in this specific circuit require further detailed investigation, though some studies indicate its effects might be more pronounced in the presence of mGluR4 PAMs nih.gov.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Z-Cyclopentyl-AP4’s selectivity toward mGluR4 vs. other group III mGluRs?

- Methodology : Use concentration-response curves with selective agonists/antagonists (e.g., PHCCC for mGluR4, DCPG for mGluR8) to isolate receptor subtype contributions. Validate with electrophysiological recordings (e.g., LOT-PC synapse models) to quantify synaptic transmission modulation .

- Key Considerations : Ensure agonist purity (>95% via HPLC) and control for off-target effects using knockout models or receptor-specific inhibitors. Report statistical methods (e.g., Wilcoxon Signed Rank tests for non-parametric data) .

Q. How should researchers optimize in vivo vs. in vitro models for studying this compound’s neuromodulatory effects?

- Methodology : For in vivo studies, use transgenic mice (e.g., VGAT-iCreER;Scg2-tTA;Ai93) to track inhibitory interneuron activity. For in vitro assays, prepare acute retinal or olfactory bulb slices to preserve synaptic architecture .

- Data Validation : Cross-validate results with calcium imaging (GCaMP) and patch-clamp electrophysiology to reconcile discrepancies in signal modulation .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different neural circuits be resolved?

- Case Study : In retinal SI-AC cells, this compound showed no significant effect on resting signals (p=0.38, n=8), whereas in LOT-PC synapses, it reduced EPSC amplitude to 87.4% of baseline (p<0.05) .

- Resolution Strategy :

- Compare tissue-specific receptor expression profiles via qPCR or immunohistochemistry.

- Test synaptic plasticity mechanisms (e.g., LTD induction protocols) to contextualize pathway-specific effects .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent modulation of mGluR4?

- Methodology :

- Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values from concentration-response data.

- Use hierarchical Bayesian modeling to account for inter-experiment variability in synaptic transmission assays .

Q. How do structural modifications of this compound influence its allosteric binding kinetics?

- Experimental Design :

- Synthesize analogs with cyclopentyl ring substitutions and test binding affinity via radioligand displacement assays (e.g., [³H]-LY341495).

- Perform molecular dynamics simulations to map interactions with mGluR4’s extracellular Venus-flytrap domain .

Methodological Best Practices

- Data Reproducibility : Report detailed experimental conditions (e.g., slice perfusion rates, agonist incubation times) to enable replication .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

- Conflict Resolution : Use meta-analysis frameworks to reconcile divergent results across studies, emphasizing biological context (e.g., tissue-specific receptor isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.